3-Amino-5-(benzyloxycarbonylamino)phenylboronic acid is a boronic acid derivative with the molecular formula and a CAS number of 2096329-58-5. This compound features a phenylboronic acid moiety, which is significant in medicinal chemistry and materials science due to its ability to form reversible covalent bonds with diols. Its structure includes an amino group and a benzyloxycarbonylamino group, contributing to its potential applications in various chemical reactions and biological systems .
This compound is classified under boronic acids, which are known for their utility in organic synthesis, particularly in Suzuki coupling reactions. They are also recognized for their interactions with carbohydrates, making them valuable in biochemical applications. The compound can be synthesized through various methods, including nucleophilic aromatic substitution reactions .
The synthesis of 3-Amino-5-(benzyloxycarbonylamino)phenylboronic acid typically involves the following steps:
The reaction conditions may vary based on the specific reagents and solvents used, but typically include:
The molecular structure of 3-Amino-5-(benzyloxycarbonylamino)phenylboronic acid consists of:
3-Amino-5-(benzyloxycarbonylamino)phenylboronic acid can participate in several key chemical reactions:
The efficiency of these reactions often depends on factors such as:
The mechanism of action for 3-Amino-5-(benzyloxycarbonylamino)phenylboronic acid primarily revolves around its ability to form reversible covalent bonds with diols. This interaction is facilitated by the boron atom's electrophilic nature, allowing it to react with electron-rich sites on carbohydrates or other substrates.
In biochemical contexts, this property enables the compound to serve as a probe for studying carbohydrate-protein interactions, potentially aiding in drug development and diagnostic applications .
The compound's melting point, boiling point, and other thermodynamic properties are essential for determining its suitability for specific applications and reactions .
3-Amino-5-(benzyloxycarbonylamino)phenylboronic acid has several scientific uses:
Boronic acids, characterized by the general structure R–B(OH)₂, constitute a versatile class of organoboron compounds where boron forms a covalent bond with an organic substituent (R) and two hydroxyl groups. Their significance in molecular recognition stems from boron’s unique electronic configuration, which enables reversible covalent interactions with electron-rich biological targets. As Lewis acids, boronic acids exhibit a pKa of ∼9 but transition to tetrahedral boronate complexes (pKa ∼7) upon binding diol-containing molecules like sugars or amino acids. This dynamic equilibrium underpins their role as synthetic receptors for analytes in aqueous media [1] [6]. The trigonal-to-tetrahedral transition facilitates selective, reversible complexation—ideal for sensing, separation, and catalytic applications. Notably, aryl boronic acids, including derivatives like 3-Amino-5-(benzyloxycarbonylamino)phenylboronic acid, enhance binding affinity through ortho-substituents that modulate boron’s electrophilicity or participate in secondary interactions [4] [6].
The development of boronic acid receptors spans fundamental discoveries to targeted biomedical applications:
Characterization of five- or six-membered cyclic esters (boronates) formed with o-diphenols or 1,2-aminophenols, enhancing complex stability [6].
2000s–Present: Therapeutic IntegrationFDA approval of bortezomib (2003) validated boronic acids as enzyme inhibitors, inspiring rational design of derivatives targeting metabolic enzymes. Examples include:
Table 1: Evolution of Key Boronic Acid-Based Receptors
Era | Key Compound/Concept | Significance |
---|---|---|
1860 | Ethylboronic acid | First synthesis via organozinc/bromide methods |
1970s | Aminophenyl boronic acid resins | Affinity chromatography for glycoproteins |
1990s | Fluorescent bis-boronic acid sensors | Saccharide detection via competitive binding |
2003 | Bortezomib | First FDA-approved boronic acid drug (proteasome inhibitor) |
2010s | CB-1158, OATD-02 | Arginase inhibitors for cancer immunotherapy |
This compound embodies strategic modifications to the phenylboronic acid scaffold, enhancing its utility in molecular recognition:
Core Structure: Features a phenylboronic acid group with meta-oriented amino and benzyloxycarbonylamino (Z-group) substituents. The boron atom retains its Lewis acidity, while substituents influence electronic and steric properties [1] [6].
Ortho-Amino Effect: Though not ortho-positioned, the amino group at C3 enhances boron electrophilicity via resonance donation, lowering the pKa of the boronic acid and facilitating tetrahedral complex formation at physiological pH. Analogous to 2-aminophenyl boronic acids, this increases affinity for diols or anions [1] [4].
Benzyloxycarbonylamino (Z-Group): Positioned at C5, this moiety serves dual roles:
Steric and Electronic Modulation: The bulky benzyl group restricts conformational flexibility, potentially improving binding selectivity. The carbonyl oxygen may participate in hydrogen bonding with target biomolecules [6].
Functional Advantages:
Table 2: Impact of Substituents on Phenylboronic Acid Properties
Substituent Position | Type | Effect on Binding | Biological Relevance |
---|---|---|---|
Ortho (C2) | -NH₂ | pKa reduction → enhanced diol binding at neutral pH | Glucose sensing, enzyme inhibition |
Meta (C3/C5) | -NH₂/-NHC(O)OBn | Electronic modulation + steric guidance; Z-group mimics peptide motifs | Targeted protease/arginase inhibition |
Para (C4) | Electron-withdrawing | pKa reduction → stronger Lewis acidity | Catalysis, sensing in acidic media |
Comparative Analysis: Unlike simpler phenylboronic acids, this derivative’s Z-group enables protease-like binding. For example, in proteasome inhibitors, thiomethoxymethyl or tert-butyl groups at R₂ (see Table 2) boost activity by 2–10 fold versus bortezomib [6]. Similarly, the Z-group here may engage in hydrophobic or hydrogen-bonding interactions within enzyme pockets, positioning the boronic acid for optimal coordination with catalytic residues. This aligns with trends in arginase inhibitor design, where extending the 6-boronohexanoic acid chain with carboxylate-binding moieties improved potency [2].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: